Tridecyl acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridecyl acetate is typically synthesized through an esterification reaction between tridecanol (1-tridecanol) and acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid . The general reaction conditions involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Tridecyl acetate primarily undergoes hydrolysis, oxidation, and substitution reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to tridecanol and acetic acid.
Oxidation: this compound can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of various oxidation products.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Tridecanol and acetic acid.
Oxidation: Various oxidized derivatives of this compound.
Substitution: Substituted esters or other derivatives depending on the nucleophile used.
Scientific Research Applications
Tridecyl acetate has several applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Widely used in the formulation of fragrances, cosmetics, and plastic additives due to its pleasant odor and chemical
Properties
IUPAC Name |
tridecyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h3-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRNMODJXFOYMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90147938 | |
Record name | 1-Tridecyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90147938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-33-9 | |
Record name | Tridecyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Tridecanol, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Tridecyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90147938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological role of tridecyl acetate in insects?
A1: this compound, specifically (S)-2-tridecyl acetate, acts as a pheromone component in several insect species. [, , ] In Drosophila mulleri, it is a key component of the aggregation pheromone, attracting both males and females. [, ] This compound is also found in the Dufour gland of the fire ant Pachycondyla sennaarensis, although its specific role in this species is not yet fully understood. []
Q2: How does the stereochemistry of this compound affect its activity as a pheromone?
A2: Research on Drosophila busckii, a close relative of D. mulleri, suggests that the (S)-enantiomer of 2-pentadecyl acetate is crucial for pheromonal activity. Flies were attracted to both the (S)-enantiomer and the racemic mixture, but not to the pure (R)-enantiomer. [, ] This highlights the importance of stereospecificity in pheromone recognition and signaling.
Q3: Are there any synthetic routes available for producing this compound, particularly with specific stereochemistry?
A3: Yes, several methods have been explored for the stereoselective synthesis of this compound analogs. Notably, researchers have successfully synthesized all sixteen stereoisomers of 3,7,9-trimethyl-2-tridecyl acetate, the sex pheromone of the pine sawfly Macrodiprion nemoralis. [, , ] Additionally, enzymatic acetylation using lipases like Pseudomonas fluorescens lipase (PPL) has shown promise for the efficient resolution of 2-alkanols, including those used in the synthesis of 2-tridecyl acetate. [, ]
Q4: What is known about the toxicity of this compound?
A4: While detailed toxicological data is limited, a study evaluating the subchronic toxicity of this compound in rats has been conducted. [] Further research is necessary to fully understand the potential toxicological effects of this compound in various organisms and environmental contexts.
Q5: What are the implications of understanding this compound's role as a pheromone?
A5: Unraveling the intricacies of this compound's function as a pheromone can lead to significant advancements in pest management. For example, disrupting the pheromone communication of insect pests like Drosophila species or the fire ant Pachycondyla sennaarensis could offer effective and environmentally friendly approaches to control their populations. [, ]
Q6: What analytical techniques are used to study this compound?
A6: Gas chromatography-mass spectrometry (GC-MS) is a key technique used to identify and quantify this compound in biological samples, such as insect gland secretions. [] This method allows for the separation and detection of volatile compounds, providing valuable information about the chemical composition of complex mixtures.
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